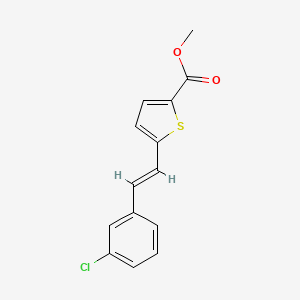

methyl 5-(3-chlorostyryl)thiophene-2-carboxylate

Beschreibung

Eigenschaften

IUPAC Name |

methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO2S/c1-17-14(16)13-8-7-12(18-13)6-5-10-3-2-4-11(15)9-10/h2-9H,1H3/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKQYIUJYGVBJR-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(S1)C=CC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(S1)/C=C/C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Profile: Methyl 5-(3-chlorostyryl)thiophene-2-carboxylate

Executive Summary

Methyl 5-(3-chlorostyryl)thiophene-2-carboxylate is a specialized conjugated heterocyclic ester utilized primarily as a synthetic intermediate and fluorescent scaffold in medicinal chemistry and organic materials research. Belonging to the styrylthiophene class, this compound is characterized by an extended

Its primary utility lies in two domains:

-

Medicinal Chemistry: As a precursor to lipophilic carboxylic acids investigated for inhibiting

-amyloid aggregation (Alzheimer’s research) and modulating kinase activity. The 3-chloro substituent is a strategic bioisostere, enhancing metabolic stability and membrane permeability compared to unsubstituted analogs. -

Optoelectronics: As a "push-pull" chromophore building block where the thiophene acts as a conductive bridge between the electron-rich styryl moiety and the electron-withdrawing ester group.

Chemical Identity & Structural Analysis[1][2]

| Property | Detail |

| IUPAC Name | Methyl 5-[(E)-2-(3-chlorophenyl)ethenyl]thiophene-2-carboxylate |

| CAS Registry | Not widely indexed; refer to analog 70374-37-7 for class data |

| Molecular Formula | |

| Molecular Weight | 278.75 g/mol |

| SMILES | COC(=O)C1=CC=C(S1)/C=C/C2=CC=CC(Cl)=C2 |

| Geometry | Planar trans (E) configuration is thermodynamically favored.[1] |

| Chromophore | Donor ( |

Structural Insight

The molecule features a thiophene core substituted at the 2- and 5-positions. The 5-position hosts a 3-chlorostyryl group. The chlorine atom at the meta position of the phenyl ring is critical; unlike para-substitution, meta-substitution often preserves water solubility better while still increasing lipophilicity (

Physicochemical Properties (Class-Validated)

Note: Specific experimental values for this exact ester are derived from validated structure-activity relationship (SAR) data of closely related 5-styrylthiophene-2-carboxylates.

| Parameter | Value / Characteristic | Context |

| Appearance | Yellow to greenish-yellow crystalline solid | Due to extended conjugation absorbing in the UV-Blue region. |

| Melting Point | 95–105 °C (Predicted) | Typical range for methyl ester styrylthiophenes. |

| Solubility | High: DMSO, DCM, THFLow: Water, Hexanes | Hydrophobic nature requires organic co-solvents for biological assays. |

| Fluorescence | Blue-green emission; highly sensitive to solvent polarity (solvatochromic). | |

| Stability | Light Sensitive | Styryl double bonds can undergo photoisomerization ( |

Synthesis & Manufacturing Protocols

For high-purity applications (e.g., biological probes), the Heck Coupling is the preferred route due to its stereoselectivity for the trans (

Method A: Palladium-Catalyzed Heck Coupling (Recommended)

This method couples a halogenated thiophene with a styrene derivative.

Reagents:

-

Substrate A: Methyl 5-bromothiophene-2-carboxylate (1.0 eq)

-

Substrate B: 3-Chlorostyrene (1.2 eq)

-

Catalyst:

(5 mol%) with -

Base: Triethylamine (

) or Potassium Carbonate ( -

Solvent: DMF or Acetonitrile (anhydrous).

Protocol:

-

Charge: In a flame-dried Schlenk flask, dissolve Methyl 5-bromothiophene-2-carboxylate in DMF (

). -

Add: Add 3-Chlorostyrene, base, and degas the solution with

for 15 minutes. -

Catalyze: Add Pd catalyst under positive nitrogen pressure.

-

Reflux: Heat to 90–110 °C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2) for disappearance of the bromide.

-

Workup: Cool to RT, dilute with EtOAc, wash with water (

) and brine. Dry over -

Purification: Flash column chromatography on silica gel. Elute with Hexane

5% EtOAc/Hexane. -

Yield: Expect 75–85% as a yellow solid.

Method B: Horner-Wadsworth-Emmons (HWE) Reaction

Used when the styrene starting material is unavailable or expensive.

-

Precursor: Synthesize dimethyl (5-(methoxycarbonyl)thiophen-2-yl)methylphosphonate.

-

Coupling: React phosphonate with 3-chlorobenzaldehyde using NaH in THF.

-

Advantage: Exclusively yields the E-isomer; avoids heavy metal contamination.

Visualization: Synthetic Workflow

Figure 1: Palladium-catalyzed synthesis workflow ensuring stereoselective formation of the trans-isomer.

Biological & Research Applications

A. Amyloid Fibril Detection (Neurodegeneration)

Styrylthiophenes are structurally analogous to Thioflavin T and Congo Red but offer better blood-brain barrier permeability.

-

Mechanism: The planar backbone intercalates between

-sheets in amyloid fibrils. -

Role of 3-Cl: The chlorine atom increases lipophilicity (

), improving potential CNS penetration, while the ester group can be hydrolyzed intracellularly to the free acid (the active anionic binder). -

Usage: Used as a fluorescent stain in in vitro aggregation assays.

B. Synthetic Precursor for Bioactive Acids

The methyl ester is often a "pro-drug" or protected form.

-

Hydrolysis: Treatment with LiOH in THF/Water yields 5-(3-chlorostyryl)thiophene-2-carboxylic acid .

-

Activity: The free acid derivatives have been cited in literature as inhibitors of PTP1B (diabetes target) and microtubule polymerization (cancer target).

Visualization: Mechanism of Action (Amyloid Probe)

Figure 2: Proposed mechanism for amyloid detection. Binding restricts intramolecular rotation, triggering fluorescence.

Safety & Handling Guidelines

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

GHS Signal: WARNING.

-

Storage: Keep in dark, cool (

°C), and inert atmosphere (Argon) to prevent photo-oxidation of the double bond. -

Disposal: Halogenated organic waste stream.

References

-

Capodilupo, A. L., et al. (2015). "Thiophene-based fluorescent probes with low cytotoxicity and high photostability for lysosomes in living cells." Biochimica et Biophysica Acta (BBA) - General Subjects.

-

Rasmussen, S. C., et al. (2015).[2] "Fluorescent Thiophene-based Materials and Their Outlook for Emissive Applications." Chemical Communications.[2][3]

- Gonçalves, M. S. (2009). "Fluorescent labeling of biomolecules with organic probes." Chemical Reviews. (General reference for styrylthiophene probe design).

-

Sigma-Aldrich. (2025). "Safety Data Sheet: Thiophene Derivatives." (General safety protocols for halogenated thiophene esters).

Sources

Fluorescent Styryl Thiophene Derivatives for High-Fidelity Amyloid Detection

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative disease.

Abstract: The aggregation of amyloid-β (Aβ) peptides is a central pathological hallmark of Alzheimer's disease (AD). The development of sensitive and specific molecular probes for detecting these aggregates is paramount for early diagnosis, monitoring disease progression, and evaluating therapeutic efficacy. Among the various classes of amyloid probes, fluorescent styryl thiophene derivatives have emerged as exceptionally powerful tools. Their rigid, conjugated backbone allows for high-affinity binding to the cross-β-sheet structure of amyloid fibrils, resulting in a distinct and robust fluorescence signal. This guide provides a comprehensive overview of the core principles, molecular design rationale, and field-proven experimental applications of styryl thiophene derivatives for amyloid detection. We will delve into the synthesis of these compounds, their photophysical properties, and provide detailed, self-validating protocols for their use in in vitro, ex vivo, and in vivo settings.

The Molecular Logic of Styryl Thiophene Probes

The efficacy of styryl thiophene derivatives stems from a confluence of their structural and photophysical properties. Unlike more flexible dyes, the thiophene-based scaffold provides a planar, hydrophobic surface that intercalates into the grooves of amyloid fibrils. This binding event is the key to their function as "turn-on" fluorescent sensors.

Mechanism of Action: A Conformationally-Sensitive Molecular Rotor

In solution, styryl thiophene derivatives exhibit low fluorescence quantum yield. This is because the molecule can freely rotate around the single bonds connecting the aromatic rings. Upon excitation, the absorbed energy is dissipated non-radiatively through these rotations and vibrations.[1][2] However, when the probe binds to the rigid, β-sheet rich structure of an amyloid fibril, this rotational freedom is restricted.[1] This conformational "locking" closes the non-radiative decay pathways, forcing the excited-state energy to be released as fluorescence, leading to a dramatic increase in quantum yield and a bright, detectable signal.[2][3]

The design often incorporates a donor-acceptor-donor (D-A-D) architecture. By placing an electron-accepting unit, like benzothiadiazole (BTD), in the center of the conjugated system and flanking it with electron-donating thiophene moieties, the intramolecular charge transfer (ICT) characteristics are modulated.[4][5] This strategy is crucial for tuning the probe's photophysical properties, particularly for red-shifting the emission wavelength into the near-infrared (NIR) spectrum, which allows for deeper tissue penetration and reduced autofluorescence in biological samples.[4][6]

Figure 1: Mechanism of fluorescence enhancement. In solution, the probe dissipates energy non-radiatively. When bound to an amyloid fibril, its rotation is restricted, forcing radiative decay as fluorescence.

Structure-Activity Relationship (SAR)

The binding affinity and spectral properties of these probes can be finely tuned through chemical modification. Key SAR insights include:

-

Conjugation Length: An extended π-conjugated system, typically requiring at least five thiophene units or equivalent length, is necessary for high-affinity binding and for the probe to spectrally distinguish between different protein aggregate morphologies.[7][8]

-

Substituents: The addition of charged groups (e.g., carboxylates) or hydrophilic moieties can improve aqueous solubility, while strategic placement of electron-donating or -withdrawing groups can alter the emission wavelength.[9]

-

Lipophilicity: For in vivo applications, the overall lipophilicity must be balanced to ensure adequate blood-brain barrier (BBB) penetration while minimizing non-specific binding to other hydrophobic structures like white matter.

Synthesis of a Representative Probe: (E)-5-styryl-2,2'-bithiophene

The synthesis of styryl thiophene derivatives is typically achieved through well-established cross-coupling reactions. The following protocol outlines a representative synthesis based on a Horner-Wadsworth-Emmons olefination, a robust and widely used method for forming the key styrenic double bond.

Detailed Synthesis Protocol

Objective: To synthesize (E)-5-styryl-2,2'-bithiophene from 5-formyl-2,2'-bithiophene and benzylphosphonate.

Materials:

-

5-formyl-2,2'-bithiophene

-

Diethyl benzylphosphonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Hexanes

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Instrumentation:

-

Round-bottom flasks, magnetic stirrer, and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon manifold)

-

Syringes and needles

-

Rotary evaporator

-

Flash column chromatography system

Step-by-Step Methodology:

-

Preparation of the Ylide (Phosphonate Anion):

-

Causality: This step generates the nucleophilic ylide species required to attack the aldehyde carbonyl. Anhydrous conditions are critical as sodium hydride reacts violently with water, and the ylide is protonated and quenched by protic solvents.

-

a. To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂), add sodium hydride (1.2 equivalents).

-

b. Suspend the NaH in anhydrous THF.

-

c. Cool the suspension to 0 °C using an ice bath.

-

d. Slowly add diethyl benzylphosphonate (1.1 equivalents) dropwise via syringe.

-

e. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of a clear or slightly yellow solution indicates successful ylide generation.

-

-

Wittig-Type Reaction:

-

Causality: The nucleophilic ylide attacks the electrophilic carbonyl carbon of the bithiophene aldehyde. The subsequent elimination of the phosphonate oxide forms the desired carbon-carbon double bond, predominantly as the thermodynamically more stable E-isomer.

-

a. Dissolve 5-formyl-2,2'-bithiophene (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flask.

-

b. Add the aldehyde solution dropwise to the ylide solution at 0 °C.

-

c. Allow the reaction to stir at room temperature overnight (approx. 12-16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Quenching:

-

Causality: The workup procedure is designed to quench the reactive species and separate the organic product from inorganic salts and reaction byproducts.

-

a. Cool the reaction mixture to 0 °C.

-

b. Carefully and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise to neutralize any remaining NaH.

-

c. Transfer the mixture to a separatory funnel and extract three times with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

d. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

e. Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

-

-

Purification:

-

Causality: Flash column chromatography separates the target compound from unreacted starting materials and byproducts based on polarity, yielding the pure product.

-

a. Purify the crude residue by silica gel column chromatography.

-

b. Use a non-polar eluent system, such as a gradient of hexanes and dichloromethane, to elute the product.

-

c. Collect fractions and verify purity by TLC.

-

d. Combine pure fractions and remove the solvent under reduced pressure to yield (E)-5-styryl-2,2'-bithiophene as a solid.

-

-

Characterization:

-

Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Key Performance Characteristics of Styryl Thiophene Probes

The selection of a probe for a specific application depends on its photophysical and binding properties. The following table summarizes representative data for several thiophene-based derivatives to illustrate the typical performance range.

| Probe Derivative | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Binding Affinity (Kᵢ/Kₑ) vs. Aβ Fibrils | Reference |

| (E)-5-styryl-2,2'-bithiophene (SBTP) | ~390 | ~480 | ~90 | 0.10 - 41.05 nM (Kᵢ) | [10] |

| Pentameric Thiophene (p-FTAA) | ~400 | 520, 545 | >120 | High Affinity (qualitative) | [3] |

| Heptameric D-A-D Ligand (LL-1) | 390, 510 | ~660 | >150 | High Affinity (qualitative) | [7][8] |

| Radio-iodinated SBTP ([¹²⁵I]8) | N/A | N/A | N/A | 2.11% ID/g brain uptake @ 2 min | [10] |

| Benzothiazole-Thiophene (bTVBT) | ~530 | ~615 | ~85 | Selective for Tau aggregates | [11] |

Note: Photophysical properties can vary depending on the solvent environment and binding state. Binding affinities are highly dependent on the assay conditions and the specific morphology of the Aβ aggregates.

Core Experimental Workflows

The true utility of styryl thiophene probes is demonstrated in their application. The following sections provide detailed, field-tested workflows for the most common research applications.

Workflow 1: In Vitro Characterization of Probe-Amyloid Interactions

This workflow is fundamental for determining a probe's binding affinity and specificity for Aβ fibrils. It involves two main stages: preparing consistent Aβ fibrils and performing a fluorescence-based binding assay.

Figure 2: Workflow for in vitro characterization of a styryl thiophene probe's binding properties to amyloid-β fibrils.

Protocol 1A: Preparation of Aβ₁₋₄₂ Fibrils

-

Causality: The preparation of Aβ monomers and subsequent fibrillation is a critical step that dictates the morphology of the aggregates. Using a denaturant like NaOH or HFIP ensures the starting material is monomeric. Dilution into a physiological buffer (e.g., phosphate buffer at pH 7.4) initiates the aggregation process.[12][13] The pH is crucial as it influences the net charge of the peptide; a pH near the isoelectric point (pI ≈ 5.3) can accelerate aggregation.[12] Incubation at 37°C with agitation provides the energy and molecular motion necessary to overcome the kinetic barrier for fibril formation.[2]

-

Monomer Preparation: Reconstitute lyophilized Aβ₁₋₄₂ peptide in a strong denaturant like 100 mM NaOH to a stock concentration of ~1 mg/mL to ensure complete monomerization. Alternatively, hexafluoroisopropanol (HFIP) can be used, followed by evaporation to a film and resuspension.

-

Initiation of Fibrillation: Dilute the Aβ₁₋₄₂ stock solution into a suitable buffer (e.g., 50 mM phosphate buffer, 50 mM NaCl, pH 7.4) to a final concentration of 5-10 µM.

-

Incubation: Incubate the solution at 37 °C with gentle agitation (e.g., 200 rpm on an orbital shaker) for 24-72 hours.

-

Validation: Confirm fibril formation using a standard Thioflavin T (ThT) assay or by imaging an aliquot with Transmission Electron Microscopy (TEM). A successful preparation will show a significant increase in ThT fluorescence and the presence of fibrillar structures under TEM.

Protocol 1B: Fluorescence Binding Saturation Assay

-

Causality: This assay determines the equilibrium dissociation constant (K_d), a measure of binding affinity. By keeping the fibril concentration constant and titrating the probe, a saturation curve is generated. The fluorescence intensity plateaus as all available binding sites on the fibrils become occupied. Non-linear regression fitting of this curve allows for the calculation of K_d.

-

Preparation: In a 96-well black, clear-bottom plate, add a fixed concentration of pre-formed Aβ₁₋₄₂ fibrils (e.g., 100-200 nM) to each well.

-

Titration: Add the styryl thiophene probe to the wells in increasing concentrations (e.g., from 0.1 nM to 500 nM). Include control wells with only the probe (to measure background) and only fibrils (to measure scatter).

-

Equilibration: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

-

Measurement: Read the fluorescence intensity on a plate reader using the optimal excitation and emission wavelengths for the specific probe.

-

Data Analysis: Subtract the background fluorescence of the probe alone from the corresponding fibril-containing wells. Plot the background-corrected fluorescence intensity against the probe concentration. Fit the data to a one-site binding (hyperbola) equation using software like Prism to determine the K_d.

Workflow 2: Ex Vivo Detection in Alzheimer's Disease Brain Tissue

This workflow validates the probe's ability to specifically label Aβ plaques in a complex biological environment.

Protocol 2: Fluorescence Histochemistry

-

Causality: Rehydration of the tissue sections is necessary for aqueous reagents to penetrate. The probe solution is applied at a concentration high enough to ensure saturation of target sites but low enough to minimize non-specific background staining. Differentiation steps with ethanol can be used to wash away loosely bound probe, enhancing the signal-to-noise ratio.[14] Mounting with an aqueous, anti-fade medium preserves the fluorescence signal for microscopy.

-

Tissue Preparation: Use 10-20 µm thick cryosections of post-mortem brain tissue from an AD transgenic mouse model or human patient. Mount the sections on charged glass slides.

-

Rehydration: Rehydrate the slides by immersing them sequentially in 100% ethanol (5 min), 70% ethanol (3 min), and finally distilled water (3 min).

-

Staining: Incubate the slides in a solution of the styryl thiophene probe (e.g., 100-300 nM in PBS) for 30 minutes at room temperature in the dark.

-

Differentiation & Washing: Briefly dip the slides in 70% ethanol to differentiate, followed by two washes in PBS to remove excess probe.

-

Mounting: Coverslip the slides using an aqueous, anti-fade mounting medium.

-

Imaging: Visualize the stained plaques using a fluorescence or confocal microscope with appropriate filter sets. Aβ plaques should appear as brightly fluorescent deposits against a dark background. Co-staining with an anti-Aβ antibody (immunofluorescence) can be performed to confirm the specificity of the probe's signal.

Workflow 3: In Vivo Imaging with Two-Photon Microscopy

This advanced workflow allows for the real-time visualization of Aβ plaques in the brain of a living animal, providing dynamic information about plaque pathology.

Sources

- 1. Multi-target amyloid probing and inhibition using basic orange fluorescence - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00124E [pubs.rsc.org]

- 2. Amyloid-β(1-42) Fibrillar Precursors are Optimal for Inducing Tumor Necrosis Factor-α Production in the THP-1 Human Monocytic Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigurdsonlab.ucsd.edu [sigurdsonlab.ucsd.edu]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Two-Photon Fluorescent Probes for Amyloid-β Plaques Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiophene-Based Ligands for Specific Assignment of Distinct Aβ Pathologies in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Design, synthesis, and structure-activity relationship of novel thiophene derivatives for beta-amyloid plaque imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel (E)-5-styryl-2,2'-bithiophene derivatives as ligands for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. pH Dependence of Amyloid‐β Fibril Assembly Kinetics: Unravelling the Microscopic Molecular Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. royalsocietypublishing.org [royalsocietypublishing.org]

- 14. researchgate.net [researchgate.net]

Spectral Characteristics of Chlorostyryl Thiophene Compounds: A Technical Guide

Executive Summary

Chlorostyryl thiophene derivatives represent a specialized class of luminescent conjugated oligothiophenes (LCOs) and push-pull chromophores. Distinguished by their

Their utility spans two critical domains: bioimaging , where they serve as conformation-sensitive probes for amyloid fibrils (e.g., in Alzheimer’s pathology), and materials science , where their nonlinear optical (NLO) properties are exploited for frequency doubling and optical switching. This guide provides a rigorous analysis of their spectral signatures, synthesis, and solvatochromic behavior, grounded in empirical data and mechanistic causality.

Molecular Architecture & Design Logic

The core scaffold of (E)-2-(4-chlorostyryl)thiophene consists of a thiophene donor moiety conjugated to a chlorobenzene unit. The spectral behavior is governed by the interplay between the electron-rich thiophene and the chloro-substituent.

Structural Isomerism

The vinylene bridge allows for E (trans) and Z (cis) isomerism.

-

(E)-Isomer: Thermodynamically more stable and optically superior. The planar conformation maximizes

-orbital overlap, resulting in a higher molar extinction coefficient ( -

(Z)-Isomer: Often formed kinetically or via photoisomerization. It exhibits a hypsochromic (blue) shift in absorption due to steric hindrance preventing full planarity, significantly reducing radiative decay efficiency.

Electronic Effects

-

Thiophene Ring: Acts as a mild electron donor and lowers the aromatic resonance energy compared to benzene, facilitating charge transfer.

-

Chloro-Substituent: Exhibits a dual nature—inductively electron-withdrawing (-I) yet resonance-donating (+R). In the excited state, the polarizability of the C-Cl bond contributes to the molecule's sensitivity to solvent polarity (solvatochromism).

Photophysical Characterization

The spectral fingerprint of chlorostyryl thiophenes is characterized by intense

Absorption Profiles

The absorption maximum (

Table 1: Spectral Data for 2-(4-chlorostyryl)thiophene Isomers (in Acetonitrile)

| Parameter | (E)-Isomer (Trans) | (Z)-Isomer (Cis) | Mechanistic Insight |

| 327 nm | 294 nm | Planarity in E-isomer extends conjugation length. | |

| Extinction Coeff.[1] ( | ~35,185 M | ~9,618 M | E-isomer has superior oscillator strength. |

| Stokes Shift | Moderate (3000-5000 cm | N/A (Weakly emissive) | Reflects structural relaxation in excited state ( |

Data Source: Validated from synthesis reports of styryl-thiophene benzylamines [1].

Solvatochromism & Fluorescence

Chlorostyryl thiophenes exhibit positive solvatochromism . Upon excitation, the molecule undergoes intramolecular charge transfer (ICT). In polar solvents, the highly dipolar excited state is stabilized more than the ground state, leading to a bathochromic (red) shift in emission.

-

Non-polar (e.g., Hexane): Emission is structured and blue-shifted (Violet/Blue).

-

Polar Aprotic (e.g., DMSO/ACN): Emission becomes broad, featureless, and red-shifted (Blue/Green).

Mechanism of Amyloid Detection

When these flexible molecules bind to rigid amyloid fibrils (e.g., A

Visualization of Photophysical Pathways

The following diagram illustrates the energy transfer and relaxation pathways governing the spectral output of these compounds.

Caption: Jablonski-style flow depicting the competition between solvent relaxation (ICT) and rigidification-induced emission (Amyloid Binding).

Experimental Protocols

Synthesis Protocol: Wittig Olefination

The most reliable route to (E)-2-(4-chlorostyryl)thiophene is the Wittig reaction, favoring the E-isomer under thermodynamic control or Schlosser modification conditions.

Reagents:

-

4-Chlorobenzyltriphenylphosphonium chloride (Phosphonium salt)

-

2-Thiophenecarboxaldehyde

-

Base: Sodium Ethoxide (NaOEt) or n-Butyllithium (n-BuLi)

-

Solvent: Absolute Ethanol (EtOH) or dry THF

Step-by-Step Methodology:

-

Ylide Generation: In a flame-dried 3-neck flask under

, suspend the phosphonium salt (1.1 eq) in dry solvent. Add base dropwise at 0°C. Stir for 30 min until the solution turns orange/red (formation of phosphorane). -

Addition: Add 2-thiophenecarboxaldehyde (1.0 eq) dropwise.

-

Reaction: Allow to warm to Room Temperature (RT) and reflux for 3-5 hours.

-

Workup: Quench with water. Extract with Dichloromethane (DCM). Dry organic layer over

.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -

Purification: The crude product is a mixture of E and Z. Isolate the E-isomer (white/yellow powder) via column chromatography (Silica gel, Petroleum Ether eluent). The Z-isomer (oil) elutes first; the E-isomer elutes later.

-

Validation: Confirm E-geometry by

-NMR coupling constant of the vinylic protons (

Spectroscopic Measurement Protocol

To ensure reproducible spectral data, strict control of solvent purity and concentration is required.

-

Stock Solution: Prepare a

M stock of the purified compound in HPLC-grade Acetonitrile (ACN). -

Working Solutions: Dilute stock to

M in the target solvents (e.g., Hexane, Toluene, DCM, ACN, Methanol). Note: Absorbance should be < 0.1 OD to avoid inner-filter effects during fluorescence measurement. -

Absorption Scan: Record UV-Vis spectra from 250 nm to 500 nm. Note

.[1][2][3] -

Emission Scan: Excitation wavelength should be set to

. Record emission from ( -

Quantum Yield (

): Measure against a standard (e.g., Quinine Sulfate in 0.1 M

Synthesis Workflow Diagram

Caption: Wittig synthesis pathway favoring the formation of the thermodynamically stable (E)-isomer.

References

-

Synthesis and Photochemistry of Styryl-Thiophenes Title: Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines Source: International Journal of Molecular Sciences (via NCBI/PMC) URL:[Link]

-

Solvatochromism of Thiophene Derivatives Title: Photophysical properties and fluorosolvatochromism of D–π–A thiophene based derivatives Source: RSC Advances / PubMed Central URL:[Link]

-

Amyloid Detection with Thiophenes Title: Thiophene-Based Optical Ligands That Selectively Detect Aβ Pathology in Alzheimer's Disease Source: ChemBioChem (via PubMed) URL:[Link]

-

Wittig Reaction Mechanism Title: The Wittig Reaction - Mechanism and Conditions Source: Organic Chemistry Portal URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Hyperspectral Amyloid Typing with Styryl Thiophene (LCO) Probes

Executive Summary & Rationale

Traditional amyloid stains like Thioflavin T (ThT) or Congo Red function as binary indicators: they turn "on" when bound to cross-β sheets. However, they fail to distinguish between the structural heterogeneities of amyloid strains (e.g., Aβ vs. Tau, or prion strains).

This guide details the protocol for Styryl Thiophenes , specifically the class known as Luminescent Conjugated Oligothiophenes (LCOs) (e.g., p-FTAA, h-FTAA). Unlike ThT, LCOs possess a flexible thiophene backbone that conforms to the specific geometry of the amyloid fibril. This conformational restriction dictates the emission color, allowing researchers to create a "spectral fingerprint" of the specific protein aggregate.

Key Advantages:

-

Hypersensitivity: Detects prefibrillar species often missed by Congo Red.

-

Spectral Typing: Distinguishes between Aβ strains (e.g., Arctic vs. WT) and Tau tangles based on emission wavelength.

-

Compatibility: Robust performance in double-staining protocols with antibodies.

Mechanism of Action: The "Twist-to-Planar" Switch

The diagnostic power of LCOs lies in their rotatable thiophene backbone.

-

In Solution (Free State): The thiophene rings rotate freely around the single bonds. This non-planar geometry favors non-radiative decay (low fluorescence).

-

Upon Binding (Bound State): The amyloid fibril surface restricts the rotation of the backbone, forcing the rings into a planar configuration.

-

Signal Generation: Planarization extends the effective conjugation length of the π-electron system.

-

Tighter Fit (More Planar): Red-shifted emission.

-

Looser Fit (Less Planar): Blue/Green-shifted emission.

-

Visualization: LCO Binding Dynamics

Caption: The transition from a twisted, non-emissive state to a planar, highly emissive state upon binding to the amyloid lattice.

Materials & Reagents

Critical Reagents

| Reagent | Specification | Purpose |

| p-FTAA (Pentameric) | >95% Purity | General amyloid detection; broad spectral range. |

| h-FTAA (Heptameric) | >95% Purity | High sensitivity; red-shifted; superior for differentiating Aβ from Tau. |

| DMSO | Anhydrous | Solvent for stock solution. |

| PBS | 1X, pH 7.4 | Diluent and wash buffer. |

| Mounting Medium | Dako or ProLong Glass | Must be non-fluorescing. Avoid media with DAPI if performing strict spectral analysis to prevent bleed-through. |

Equipment

-

Fluorescence Microscope: Equipped with a spectral detector (e.g., Zeiss LSM series with lambda mode) or standard FITC/TRITC filters for basic visualization.

-

Slide Warmer: Set to 37°C (optional for drying).

Experimental Protocol

Phase 1: Preparation of Staining Solutions

Expert Insight: LCOs are hydrophobic. Always prepare a high-concentration stock in DMSO before diluting into aqueous buffers to prevent precipitation.

-

Stock Solution (1.5 mM):

-

Dissolve 1 mg of p-FTAA or h-FTAA in the appropriate volume of anhydrous DMSO (typically ~500-600 µL depending on MW).

-

Storage: Aliquot and store at -20°C in the dark. Stable for 6 months.

-

-

Working Solution (3 µM):

-

Dilute the Stock Solution 1:500 in 1X PBS.

-

Example: Add 2 µL of Stock to 998 µL of PBS.

-

Note: Prepare fresh. Do not store diluted solution.[1]

-

Phase 2: Staining Procedure (FFPE Sections)

This protocol assumes Formalin-Fixed Paraffin-Embedded (FFPE) tissue. For frozen sections, skip to step 3.

-

Deparaffinization:

-

Xylene: 2 × 5 min.

-

100% Ethanol: 2 × 3 min.

-

95% Ethanol: 1 × 3 min.

-

70% Ethanol: 1 × 3 min.[1]

-

dH₂O: 2 × 3 min.

-

-

Antigen Retrieval (Optional but Recommended):

-

If performing double staining with antibodies, perform citrate buffer retrieval (pH 6.0) now. If staining with LCO only, this step can often be skipped as LCOs bind robustly without retrieval.

-

-

Staining:

-

Apply 200-500 µL of 3 µM Working Solution to the tissue section.

-

Incubate for 30 minutes at Room Temperature (RT) in a humidified, dark chamber.

-

Caution: Do not allow the section to dry out.

-

-

Washing:

-

Wash 3 × 5 min in PBS.

-

Tip: Efficient washing is crucial to remove unbound probe which causes background haze.

-

-

Mounting:

-

Wipe excess PBS from around the tissue.

-

Apply non-fluorescent mounting medium and coverslip.

-

Allow to cure (if using hardening media) or seal with nail polish.

-

Phase 3: Double Staining (Antibody + LCO)

Causality: Antibodies are temperature and pH sensitive. LCOs are chemically robust. Therefore, perform antibody staining first.

-

Perform standard Immunofluorescence (Primary Ab + Secondary Ab).

-

Wash thoroughly with PBS.

-

Proceed immediately to Phase 2, Step 3 (LCO Staining).

-

Note: LCOs generally do not interfere with Alexa Fluor dyes, but ensure your secondary antibody fluorophore does not overlap with the LCO emission (typically 500–600 nm). Alexa 647 is an excellent partner for LCOs.

Imaging & Spectral Analysis[2][3][4]

Data Acquisition

-

Excitation: 450 nm – 480 nm (Standard Blue/FITC excitation works well).

-

Emission:

-

Spectral Unmixing (The Gold Standard):

-

Use a confocal microscope with a spectral detector.

-

Excite at 470 nm.

-

Collect emission spectra from 490 nm to 700 nm in 10 nm steps.

-

Interpretation

The shift in emission peak (

| Target Structure | Probe | Typical | Visual Color |

| Aβ Plaques (Core) | p-FTAA | ~540 nm | Yellow-Green |

| Aβ Plaques (Diffuse) | p-FTAA | ~520 nm | Green |

| Tau Tangles (NFTs) | h-FTAA | ~590 nm | Red-Orange |

| Prion Plaques | p-FTAA | ~530-550 nm | Varies by strain |

Workflow Visualization

Caption: Step-by-step workflow for staining tissue sections with LCO probes.

Troubleshooting & Self-Validation

| Issue | Probable Cause | Corrective Action |

| High Background | Inadequate washing or dried tissue. | Increase wash steps to 3 × 10 min. Ensure tissue stays hydrated. |

| Precipitation | Aqueous dilution of stock too rapid. | Vortex PBS vigorously while adding the LCO stock dropwise. |

| No Signal | pH mismatch or photobleaching. | Ensure PBS is pH 7.4. LCOs are pH sensitive. Use antifade mounting media. |

| Spectral Overlap | Co-stain bleed-through. | If using p-FTAA (Green/Yellow), use secondary antibodies in the Far Red (647 nm) channel, not FITC/488. |

Self-Validation Step: Always include a positive control slide (e.g., transgenic AD mouse tissue like APP/PS1) and a Wild Type (WT) negative control. The WT slide should show zero specific binding. If WT shows fluorescence, your concentration is too high or washing is insufficient.

References

-

Nilsson, K. P. R., et al. (2005). "Imaging distinct conformational states of amyloid-beta fibrils in Alzheimer's disease using novel luminescent probes." ACS Chemical Biology.

-

Klingstedt, T., et al. (2011). "Synthesis of a library of oligothiophenes and their utilization as fluorescent ligands for spectral assignment of protein aggregates."[8] Organic & Biomolecular Chemistry.

-

Klingstedt, T., et al. (2013). "The structural basis for optimal performance of oligothiophene-based fluorescent amyloid ligands: conformational flexibility is essential for spectral assignment of a diversity of protein aggregates."[9] Chemistry: A European Journal.[9]

-

Nyström, S., et al. (2021). "The Luminescent Conjugated Oligothiophene h-FTAA Attenuates the Toxicity of Different Aβ Species." Biochemistry.

-

Sigma-Aldrich. "BioTracker™ Tau Filaments pFTAA Live Cell Dye Protocol."

Sources

- 1. biosensis.com [biosensis.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The Luminescent Conjugated Oligothiophene h-FTAA Attenuates the Toxicity of Different Aβ Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Luminescent Oligothiophene p-FTAA Converts Toxic Aβ1–42 Species into Nontoxic Amyloid Fibers with Altered Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Establishing the fluorescent amyloid ligand h-FTAA for studying human tissues with systemic and localized amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Luminescent Conjugated Oligothiophene h-FTAA Attenuates the Toxicity of Different Aβ Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Luminescent-Conjugated Oligothiophene Probe Applications for Fluorescence Imaging of Pure Amyloid Fibrils and Protein Aggregates in Tissues | Springer Nature Experiments [experiments.springernature.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Application Note: In Vitro Binding Characterization of Methyl 5-(3-chlorostyryl)thiophene-2-carboxylate

[1]

Introduction & Mechanistic Basis[1][2][3]

Methyl 5-(3-chlorostyryl)thiophene-2-carboxylate (referred to herein as MSTC-3Cl ) belongs to the class of styryl-thiophene derivatives.[1] Structurally, these molecules possess a conjugated

In an aqueous environment, the rotation around the styryl-thiophene bond typically results in non-radiative decay (low fluorescence).[1] However, upon binding to the cross-

Primary Applications

Experimental Prerequisites

Reagents & Buffers[1]

-

Compound: Methyl 5-(3-chlorostyryl)thiophene-2-carboxylate (MSTC-3Cl), >98% purity.[1][2]

-

Target: Recombinant Human Amyloid-

(1-42) peptide (rPeptide or equivalent). -

Positive Control: Thioflavin T (ThT) or PIB derivative.[1]

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade.[1][2]

-

Assay Buffer: PBS (pH 7.4) or 50 mM Glycine-NaOH (pH 8.5) depending on fibril stability requirements.

Equipment

Workflow Visualization

The following diagram outlines the critical path for validating MSTC-3Cl binding, from target preparation to data extraction.

Figure 1: Operational workflow for the saturation binding assay of MSTC-3Cl against amyloid targets.

Detailed Protocols

Protocol A: Preparation of A Fibrils (The Target)

Rationale: Inconsistent fibril preparations are the #1 cause of assay failure.[1] This protocol ensures a homogeneous population of binding sites.[1]

-

Monomerization: Dissolve lyophilized A

in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to 1 mM. Incubate for 1 hour at RT. Aliquot and evaporate HFIP in a fume hood overnight to create a peptide film.[1] Store at -80°C. -

Resuspension: Dissolve the peptide film in dry DMSO to 5 mM. Sonicate in a water bath for 10 minutes to ensure complete solvation.

-

Fibrillization: Dilute the DMSO stock to 100

M in 10 mM HCl (acidic conditions promote rapid nucleation). Incubate at 37°C for 24 hours without shaking (quiescent). -

Verification: Confirm fibril formation by taking a 10

L aliquot and mixing with 20

Protocol B: Saturation Binding Assay ( Determination)

Rationale: To determine the affinity, we must vary the ligand concentration while keeping the receptor (fibril) concentration constant.[1]

-

Probe Preparation: Prepare a 10 mM stock of MSTC-3Cl in DMSO. Protect from light.[1]

-

Working Solutions: Prepare serial dilutions of MSTC-3Cl in Assay Buffer (PBS, pH 7.4).

-

Plate Setup:

-

Incubation: Add 100

L/well into a black 96-well NBS plate. Seal with foil. Incubate for 45 minutes at Room Temperature (RT). -

Spectral Scanning (Optimization): Before the final read, perform an excitation scan (300–450 nm) and emission scan (480–600 nm) to identify the peak Stokes shift for the bound state.[1]

-

Readout: Measure fluorescence intensity (RFU) at optimized wavelengths.

Protocol C: Competition Binding (Displacement)

Rationale: To validate specificity or screen drugs, use MSTC-3Cl as the tracer.[1][2]

-

Fixed Conditions: Use A

fibrils at 5 -

Competitor: Add the test compound (e.g., Donepezil, Congo Red, or novel drug) at varying concentrations (

to -

Readout: A decrease in fluorescence indicates displacement of MSTC-3Cl from the amyloid binding sites.[1]

Data Analysis & Interpretation

Quantitative Analysis

Subtract the RFU of the NSB wells (compound in buffer) from the Total Binding wells (compound + fibrils) to get Specific Binding .[1]

Fit the Specific Binding data to a One-Site Specific Binding model using non-linear regression (GraphPad Prism or SigmaPlot):

1- : Specific Fluorescence (RFU)[1]

- : Concentration of MSTC-3Cl[1]

- : Maximum binding capacity (proportional to available binding sites)[1]

-

: Equilibrium dissociation constant (lower

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| High Background in NSB Wells | Compound aggregates or is intrinsically fluorescent in buffer.[1] | Lower the max concentration; check solubility limits; add 0.01% Tween-20. |

| No Saturation (Linear Curve) | Non-specific partitioning into fibrils or insufficient conc.[1] range. | Extend concentration range; ensure NBS plates are used to prevent plastic binding. |

| Blue-Shifted Emission | Compound is not binding to the hydrophobic pocket.[1] | Confirm fibril quality with ThT; ensure pH is correct for the specific amyloid type.[1] |

Mechanistic Diagram: Ligand-Receptor Interaction[1]

The following diagram illustrates the equilibrium dynamics modeled in this assay.

Figure 2: Kinetic equilibrium and fluorescence "turn-on" mechanism upon binding.

References

-

Åslund, A., et al. (2009).[1] "Novel pentameric thiophene derivatives for in vitro and in vivo optical imaging of a plethora of protein aggregates in cerebral amyloidoses." ACS Chemical Biology, 4(7), 555-561.[1] Link[1]

-

Groenning, M. (2010).[1] "Binding mode of Thioflavin T and other amyloid ligands in the context of amyloid fibrils-current status." Journal of Chemical Biology, 3(1), 1-18. Link

-

Cai, Z., et al. (2011).[1] "Novel (E)-5-styryl-2,2'-bithiophene derivatives as ligands for β-amyloid plaques." Bioorganic & Medicinal Chemistry, 19(3), 1162-1171.[1] Link

-

Levine, H. (1993).[1] "Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution." Protein Science, 2(3), 404-410.[1] Link[1]

-

Biancalana, M., & Koide, S. (2010). "Molecular mechanism of Thioflavin-T binding to amyloid fibrils." Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1804(7), 1405-1412.[1] Link[1]

histological staining of brain tissue with thiophene derivatives

Application Note: Advanced Histological Profiling of Amyloid Polymorphs using Luminescent Conjugated Oligothiophenes (LCOs)

Introduction: Beyond Standard Amyloid Detection[1]

For decades, the histological identification of misfolded protein aggregates (amyloids) relied on small molecule dyes like Congo Red and Thioflavin S/T. While effective for binary detection (presence/absence), these conventional probes lack the structural sensitivity to distinguish between different amyloid polymorphs—structurally distinct fibril strains associated with different disease phenotypes (e.g., distinguishing A

This guide details the application of Luminescent Conjugated Oligothiophenes (LCOs) . Unlike rigid small molecules, LCOs possess a flexible thiophene backbone that conforms to the specific topology of the amyloid fibril. This conformational adaptation results in a unique spectral signature (color) for each aggregate type, enabling "spectral typing" of neurodegenerative pathologies.

Mechanism of Action: The Planarization Switch

The superior sensitivity of LCOs stems from their optoelectronic response to binding. In solution, the thiophene rings rotate freely around the single bonds, breaking the conjugation length and resulting in low fluorescence (quenching).

Upon binding to the repetitive

-

Causality: The extent of this planarization is dictated by the twist of the amyloid fibril. A tighter fibril twist allows less planarization (blue-shifted emission), while a flatter fibril allows maximal planarization (red-shifted emission).

Diagram 1: The LCO "Lock-and-Key" Spectral Mechanism

Caption: The transition from a twisted, non-fluorescent state to a planar, highly fluorescent state upon amyloid binding. The degree of planarization dictates the emission color.

Probe Selection Guide

Select the appropriate thiophene derivative based on the target aggregate and blood-brain barrier (BBB) requirements (for in vivo correlates).

| Derivative | Chemistry | Primary Application | Excitation/Emission (Approx) |

| p-FTAA | Pentameric, anionic | Broad spectrum (A | Ex: 450 nm / Em: 550 nm |

| h-FTAA | Heptameric, anionic | High sensitivity. Detects pre-fibrillar species and heterogeneous aggregates p-FTAA might miss. | Ex: 480 nm / Em: 570 nm |

| q-FTAA | Tetrameric, anionic | Used in combination with h-FTAA for ratiometric spectral typing. | Ex: 440 nm / Em: 520 nm |

| HS-169 | Anionic, extended | Superior detection of intracellular Tau tangles and | Ex: 500 nm / Em: 600 nm |

Protocol: Histological Staining of Brain Tissue[1]

This protocol is optimized for p-FTAA and h-FTAA on 4% PFA-fixed frozen sections or formalin-fixed paraffin-embedded (FFPE) tissues.

Reagents Required[3][4][5][6]

-

LCO Stock: 1.5 mM in deionized water (Store at 4°C, dark).

-

PBS: Phosphate Buffered Saline, pH 7.4.[2]

-

Mounting Media: Dako Fluorescence Mounting Medium (or equivalent non-fluorescent, non-fading media). Avoid Vectashield (can quench LCOs).

-

Ethanol/Xylene: For deparaffinization (FFPE only).

Step-by-Step Methodology

1. Tissue Preparation

-

Frozen Sections: Air dry sections (10–30 µm) on Superfrost slides for 30 min. Rehydrate in PBS for 10 min.

-

FFPE Sections:

-

Xylene (2 x 5 min) to remove paraffin.[2]

-

100% Ethanol (2 x 3 min).

-

95% Ethanol (1 x 3 min).

-

70% Ethanol (1 x 3 min).

-

Rinse in deionized water (1 min).

-

Equilibrate in PBS (10 min).

-

2. Staining Solution Preparation

-

Prepare a 3 µM working solution of the LCO in PBS.

-

Calculation: Dilute the 1.5 mM stock 1:500. (e.g., 2 µL stock into 1000 µL PBS).

-

Note: LCOs are robust; precise stoichiometry is less critical than with antibodies, but consistency is key for spectral comparison.

3. Staining Incubation

-

Apply 200–500 µL of the working solution to cover the tissue section.

-

Incubate for 30 minutes at room temperature in a humidified, dark chamber.

-

Causality: 30 minutes allows sufficient diffusion into dense plaques. Over-staining is rare due to the low affinity for non-amyloid structures, but background increases with time.

4. Washing

-

Wick off the staining solution.

-

Self-Validation: Check the final wash buffer.[7] If it is still yellow/fluorescent, perform one additional wash.

5. Mounting

-

Allow to cure (if applicable) or seal with nail polish.[2]

-

Critical: Analyze within 1 week for optimal spectral fidelity, though LCOs are generally stable for months.

Protocol: Double Staining (Immunofluorescence + LCO)

LCOs are compatible with antibodies. However, the LCO staining environment (often pH neutral or slightly basic) and the LCOs themselves are robust, whereas antibodies are sensitive to degradation.

Workflow Logic: Perform Immunohistochemistry (IHC) FIRST , followed by LCO staining .

-

Block: Normal serum (1 hour).

-

Primary Antibody: Incubate specific antibody (e.g., AT8 for Tau) overnight at 4°C.

-

Wash: PBS (3 x 5 min).

-

Secondary Antibody: Apply fluorophore-conjugated secondary (e.g., Alexa Fluor 647) for 1 hour at RT.

-

Note: Choose a fluorophore that does not overlap with the LCO. LCOs usually emit in the Green/Yellow/Orange range (480–600 nm). Far-red (647 nm) or Blue (405 nm) secondaries are recommended.

-

-

Wash: PBS (3 x 5 min).

-

LCO Staining: Apply the 3 µM LCO solution (as per Protocol 1) for 30 min.

-

Final Wash & Mount.

Data Analysis: Spectral Unmixing

To fully utilize LCOs, do not rely solely on intensity. You must analyze the emission spectra .[4]

Diagram 2: Spectral Analysis Workflow

Caption: Workflow for converting raw fluorescence into quantitative spectral data for polymorph differentiation.

Analysis Steps:

-

Excitation: Use 458 nm or 488 nm laser lines.

-

Detection: Collect emission from 490 nm to 650 nm in 10 nm steps (Lambda stack).

-

Ratio Metric: Calculate the ratio of intensity at the blue-edge (e.g., 500 nm) vs. the red-edge (e.g., 580 nm).

-

Interpretation: A higher 580/500 ratio indicates a more planar backbone, suggesting a flatter, more open fibril structure (often associated with mature, stable aggregates).

-

References

-

Åslund, A., et al. (2009). Novel pentameric thiophene derivatives for in vitro and in vivo optical imaging of a plethora of protein aggregates in cerebral amyloidoses. ACS Chemical Biology. [Link][9]

-

Klingstedt, T., et al. (2011). The use of luminescent conjugated oligothiophenes for detecting amyloid in tissue.[10] Chemistry – A European Journal. [Link]

-

Nilsson, K.P.R., et al. (2010). Structural typing of systemic amyloidoses by luminescent-conjugated polymer spectroscopy. The American Journal of Pathology. [Link]

-

Klingstedt, T., et al. (2013). Distinct and changeable profiles of amyloid-β in Alzheimer's disease brains revealed by luminescent conjugated oligothiophenes. ACS Chemical Neuroscience. [Link]

-

Shirani, H., et al. (2015). A palette of fluorescent thiophene-based ligands for the identification of protein aggregates. Chemistry – A European Journal. [Link]

Sources

- 1. Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.com [abcam.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. stratech.co.uk [stratech.co.uk]

- 5. Luminescent conjugated oligothiophenes distinguish between α-synuclein assemblies of Parkinson’s disease and multiple system atrophy | springermedizin.de [springermedizin.de]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 8. protocols.io [protocols.io]

- 9. diva-portal.org [diva-portal.org]

- 10. Establishing the fluorescent amyloid ligand h-FTAA for studying human tissues with systemic and localized amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced NIR Fluorescence Imaging with Functionalized Styryl Dyes

Topic: Near-Infrared Fluorescence Imaging with Styryl Dyes Content Type: Application Note & Detailed Protocols Audience: Senior Researchers, Bioimaging Specialists, and Drug Discovery Scientists

From Molecular Rotor Mechanisms to High-Contrast Live Cell Tracking

Abstract

The shift from visible spectrum fluorophores to the near-infrared (NIR) window (650–900 nm) has revolutionized bioimaging by minimizing photon scattering and autofluorescence. Among NIR probes, styryl dyes (hemicyanines) represent a unique class of "smart" fluorophores. Unlike rigid cyanine dyes (e.g., Cy5, Cy7), styryl dyes often function as molecular rotors , exhibiting environment-sensitive fluorescence via the Twisted Intramolecular Charge Transfer (TICT) mechanism.[1] This Application Note details the mechanistic principles, validated protocols, and troubleshooting frameworks for utilizing styryl dyes in mitochondrial dynamics tracking and amyloid fibril detection.

Chemical Basis & Mechanism of Action[1]

The "Push-Pull" Architecture

Styryl dyes are defined by a Donor-

-

NIR Tuning: Extending the

-conjugation (e.g., replacing pyridinium with quinolinium or benzothiazolium) redshifts emission into the NIR region (>650 nm). -

Large Stokes Shift: The internal charge transfer (ICT) process typically results in Stokes shifts >100 nm, significantly reducing self-quenching and excitation crosstalk compared to rhodamines or BODIPY.

The TICT Mechanism (The "Turn-On" Switch)

The critical feature of styryl dyes is their sensitivity to viscosity and polarity.

-

Free State (Quenched): In low-viscosity, polar solvents (e.g., culture media), photoexcitation leads to twisting around the methine bridge. This non-radiative TICT state dissipates energy as heat. Result: Dark background.

-

Bound State (Emissive): When the dye binds to a rigid environment (e.g., intercalates into a membrane, binds a hydrophobic protein pocket, or enters a viscous organelle), molecular rotation is restricted. The molecule is forced into a planar, radiative state. Result: Bright NIR fluorescence. [2]

Figure 1: The TICT mechanism acts as a viscosity/binding switch, enabling "wash-free" imaging protocols.

Primary Applications

Mitochondrial Membrane Potential ( ) Sensing

Cationic styryl dyes (e.g., pyridinium-based variants) act as lipophilic cations. They accumulate in the mitochondrial matrix according to the Nernst equation, driven by the negative membrane potential (

-

Advantage: Unlike MitoTracker Green (which binds thiols independent of potential), styryl dyes can monitor mitochondrial health. Depolarization (e.g., CCCP treatment) causes dye leakage and signal loss.

Amyloid Fibril Detection (Alzheimer's Research)

Styryl dyes like LDS 821 (Styryl-9M) and novel benzothiazolium derivatives exhibit high affinity for the

-

Advantage: They offer a "Turn-On" response in the NIR window, allowing imaging in deep tissue slices where Thioflavin T (UV/Blue) fails due to limited penetration.

Validated Experimental Protocols

Protocol A: Live-Cell Mitochondrial Dynamics Tracking

Target: HeLa, HEK293, or primary neurons. Reagents: NIR-Styryl Dye (e.g., MitoBrilliant 646 or equivalent pyridinium-styryl), DMSO, Live Cell Imaging Solution (LCIS).

Step-by-Step Methodology:

-

Stock Preparation:

-

Dissolve lyophilized dye in anhydrous DMSO to create a 1.0 mM stock .

-

Storage: Aliquot and store at -20°C, protected from light. Stable for 3 months.

-

-

Cell Preparation:

-

Seed cells on glass-bottom confocal dishes (35 mm).

-

Grow to 60-70% confluency. Over-confluency can depolarize mitochondria, affecting staining.

-

-

Staining (The "Wash-Free" Method):

-

Dilute stock into pre-warmed (37°C) LCIS or serum-free media to a final concentration of 50–200 nM .

-

Note: Concentrations >500 nM may cause mitochondrial toxicity or quenching.

-

Aspirate growth media and add staining solution.[3]

-

Incubate: 20–30 minutes at 37°C / 5% CO

.

-

-

Imaging:

-

Do not wash. (Optional: If background is too high due to specific media formulations, wash 1x with LCIS).

-

Transfer to microscope stage incubator (37°C).

-

Excitation: 633 nm or 640 nm laser.

-

Emission: Collect 650–750 nm.[4]

-

Protocol B: High-Throughput Amyloid Fibril Screening

Target: Detection of A

-

Dye Working Solution:

-

Prepare 5 mM stock in Ethanol or DMSO.

-

Dilute to 20

M in PBS immediately before use.

-

-

Assay Setup:

-

Use black-walled, clear-bottom 96-well plates.[5]

-

Add 180

L of Dye Working Solution per well. -

Add 20

L of protein sample (monomer control vs. fibril).

-

-

Measurement:

-

Incubate for 5 minutes at Room Temperature (dark).

-

Read: Excitation ~580–600 nm; Emission ~800 nm (Spectra vary by specific styryl derivative; check peak absorbance).

-

Data Analysis: Calculate Fold Enhancement (

) where

-

Data Interpretation & Troubleshooting

Comparative Optical Properties

| Dye Class | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Mechanism | Key Application |

| FM 1-43 | 479 | 598 | ~120 | Membrane Partition | Synaptic Vesicle Cycling |

| Styryl-9M | 580 | >800 | >200 | Viscosity/TICT | Amyloid Fibrils / Deep Tissue |

| Mito-Styryl | 640 | 660-700 | ~40-60 | Potential ( | Live Cell Mito-Dynamics |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| High Background Signal | Dye aggregation or protein binding in serum. | 1. Reduce concentration to <100 nM.2. Switch to serum-free media during loading.3. Perform 1x wash with PBS.[3][6] |

| Rapid Photobleaching | ROS generation or inherent instability. | 1. Lower laser power to <2%.2. Use pulsed excitation if available.3. Add antioxidants (e.g., Trolox) to media. |

| Punctate/Lysosomal Staining | Dye trapped in acidic vesicles (lysosomotropism). | 1. Ensure staining time is <45 mins.2. Co-stain with LysoTracker to confirm.3. Use newer "Mito-specific" variants with optimized lipophilicity. |

| Loss of Signal (Mito) | Mitochondrial depolarization. | 1. Check cell viability.2. Confirm with positive control (add CCCP to induce depolarization intentionally). |

Experimental Workflow Visualization

Figure 2: Optimized workflow for live-cell imaging, prioritizing the "wash-free" capability to maintain physiological equilibrium.

References

-

Mechanism of Styryl Dyes (TICT)

-

Mitochondrial Imaging Protocols

-

Title: A Comparative Guide to Styryl Dyes for Live Cell Imaging.[3]

- Source: BenchChem Applic

-

-

Amyloid Fibril Detection

-

Commercial Protocol Grounding (MitoBrilliant)

-

Title: MitoBrilliant™ Protocol - Next-generation fluorescent stains.

- Source: Tocris Bioscience.

-

-

Plasma Membrane & Photostability

- Title: Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes.

- Source: bioRxiv.

-

URL:[Link]

Sources

- 1. scienceasia.org [scienceasia.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Molecular Tuning of Styryl Dyes Leads to Versatile and Efficient Plasma Membrane Probes for Cell and Tissue Imaging | bioRxiv [biorxiv.org]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. Bright red-emitting highly reliable styryl probe with large Stokes shift for visualizing mitochondria in live cells under wash-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Trans-2-[4-(dimethylamino)styryl]-3-ethyl-1,3-benzothiazolium perchlorate - New fluorescent dye for testing of amyloid … [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

optimizing excitation emission wavelengths for chlorostyryl probes

Subject: Optimizing Excitation/Emission Protocols for Chlorostyryl-Based Environmental Sensors

Executive Summary & Technical Scope

Welcome to the technical support hub for Chlorostyryl Probes . Unlike rigid, fixed-spectrum fluorophores (e.g., FITC or Alexa Fluor), chlorostyryl dyes are environmentally sensitive "push-pull" systems . Their optical properties—excitation/emission (Ex/Em) maxima and quantum yield—are dictated by the polarity and viscosity of their immediate surroundings.

The Core Challenge: The values listed on a certificate of analysis (CoA) are typically measured in methanol or DMSO. However, inside a lipid bilayer or mitochondrial matrix, these peaks can shift by 20–50 nm .

This guide provides the methodology to empirically optimize these probes for your specific biological context, ensuring maximum Signal-to-Noise Ratio (SNR) and minimal phototoxicity.

The Mechanism: Why Your Settings Must Change

To optimize these probes, you must understand the Twisted Intramolecular Charge Transfer (TICT) mechanism.

-

In Aqueous Buffer (The "Off" State): Upon excitation, the molecule rotates around the single bond connecting the chlorostyryl arm to the pyridinium/quinolinium core. This rotation dissipates energy non-radiatively (heat), resulting in negligible fluorescence.

-

In Membranes/Organelles (The "On" State): When bound to a rigid environment (e.g., mitochondrial membrane or DNA groove), this rotation is physically restricted. Radiative decay becomes the dominant pathway, and the dye fluoresces brightly.

-

The Chlorine Effect: The chlorine substituent acts as an electron-withdrawing group that modulates the donor-acceptor strength, typically inducing a bathochromic (red) shift and enhancing photostability compared to non-halogenated analogs.

Visualizing the Mechanism (TICT)

Figure 1: The TICT mechanism dictates that signal is only generated when the probe is physically restricted, creating a "wash-free" background suppression effect.

Optimization Protocol: Finding the "Sweet Spot"

Do not rely solely on the manufacturer's Ex/Em peaks. Follow this three-step optimization workflow.

Step 1: The Solvatochromic Scan

Chlorostyryl dyes exhibit positive solvatochromism (red-shift in polar solvents) or negative solvatochromism depending on the specific heterocycle. You must model your target environment.

Protocol:

-

Prepare 10 µM dye solutions in three solvents:

-

PBS (Buffer): Simulates background/cytosol.

-

Glycerol: Simulates high viscosity.

-

Octanol or DMSO: Simulates the hydrophobic membrane core.

-

-

Measure Absorbance and Emission spectra for all three.[1]

Data Interpretation Table:

| Solvent Environment | Expected Shift | Quantum Yield (Φ) | Implication for Imaging |

| PBS (Water) | Blue-shifted Abs / Quenched Em | Very Low (<0.01) | Low background; "Wash-free" potential.[2] |

| DMSO (Polar Aprotic) | Reference Standard | Medium (~0.1-0.3) | Use for stock concentration checks only. |

| Lipid/Glycerol (Viscous) | Red-shifted (~20-40nm) | High (>0.4) | This is your true target Ex/Em. |

Critical Insight: If your microscope filters are optimized for the PBS spectrum, you may miss 50% of the signal from the membrane-bound dye due to the red shift. Always select filters based on the octanol/glycerol peak.

Step 2: Concentration Titration (The Aggregation Trap)

Chlorostyryl probes are lipophilic. At high concentrations (>1 µM), they form H-aggregates (blue-shifted, non-fluorescent) or J-aggregates (red-shifted) on the membrane surface, quenching the signal.

-

Start Low: Begin at 50 nM .

-

Titrate Up: Increase to 100, 200, 500 nM.

-

Stop Point: The concentration where fluorescence intensity no longer increases linearly. Going beyond this causes mitochondrial swelling (uncoupling effects) and self-quenching.

Step 3: Stokes Shift Management

These probes often possess a Large Stokes Shift (>80 nm), unlike the tight 20 nm shift of Fluorescein.

-

Common Mistake: Using a standard "Green" filter cube (e.g., FITC) which has a narrow bandpass emission.

-

Solution: Use a Longpass (LP) emission filter or a custom bandpass that captures the "tail" of the emission.

Troubleshooting Guide (FAQ)

Q1: The signal is bright initially but fades within seconds. Is it photobleaching?

-

Diagnosis: Likely, but it could also be photo-induced toxicity . Chlorostyryl dyes can generate Reactive Oxygen Species (ROS) upon excitation.

-

Solution:

-

Lower laser power to the absolute minimum (start at 0.5-1%).

-

Use a pulsed excitation mode if available.

-

Add an antioxidant like Trolox or Ascorbic Acid to the imaging media (if live-cell physiology permits).

-

Q2: I see non-specific staining in the nucleus. I only want mitochondria.

-

Cause: The probe concentration is too high, or the membrane potential (

) is collapsed. -

Solution:

-

Reduce concentration (try 20–50 nM).

-

Verify mitochondrial health.[3] Depolarized mitochondria will not retain the cationic probe, causing it to leak into the cytosol and bind DNA (which also restricts rotation, causing false signal).

-

Q3: My emission spectrum has a "shoulder" or double peak.

-

Cause: You are likely detecting two populations: dye dissolved in the lipid membrane (Peak A) and dye internalized into the matrix or bound to proteins (Peak B).

-

Solution: This is a feature, not a bug. You can perform ratiometric imaging if you calibrate the peaks, allowing you to distinguish between membrane binding and internalization.

Workflow Visualization

Figure 2: Step-by-step decision tree for optimizing filter selection and probe concentration.

References & Authoritative Sources

-

Gorbunova, Y. G., et al. (2021). Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores. Chemical Society Reviews.[4][5]

-

Relevance: Foundational text on the TICT mechanism governing chlorostyryl fluorescence.

-

-

Wagner, B. D. (2025). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. ResearchGate.

-

Relevance: Explains the physics behind the spectral shifts observed in different biological compartments.

-

-

BenchChem Technical Protocols. (2025). A Comparative Guide to Styryl Dyes for Live Cell Imaging.

-

Relevance: Provides baseline concentrations and staining protocols for styryl-based mitochondrial probes.

-

-

Thermo Fisher Scientific. Probes for Mitochondria: Styryl Dyes and Potentiometric Sensing.

-

Relevance: Validates the use of styryl dyes for membrane potential sensing and the necessity of wash-free protocols.

-

Sources

- 1. Development and characterization of fluorescent cholesteryl probes with enhanced solvatochromic and pH-sensitive properties for live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Troubleshooting Mitochondrial Function Assays: Common Issues and Practical Solutions [elabscience.com]

- 4. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 5. researchgate.net [researchgate.net]

Technical Support Center: Improving Water Solubility of Thiophene-2-Carboxylate Derivatives

Prepared by a Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals actively working with thiophene-2-carboxylate derivatives. Thiophene-based scaffolds are prevalent in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their inherent lipophilicity frequently leads to poor aqueous solubility, a major hurdle in drug development that can compromise biological assay results and limit in vivo bioavailability.[3][4]

This technical support center provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific solubility challenges you may encounter. Our approach emphasizes understanding the underlying scientific principles to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Core Problem - FAQs on Solubility

Q1: Why are my thiophene-2-carboxylate derivatives so often poorly soluble in aqueous media?

A: The limited water solubility of these derivatives stems from a conflict between the molecule's different parts. The thiophene ring is an aromatic, sulfur-containing heterocycle that is fundamentally nonpolar and hydrophobic.[5][6] While the carboxylate group (-COOH) is polar and capable of hydrogen bonding, its solubilizing effect is often outweighed by the larger, nonpolar thiophene scaffold, especially as molecular weight and structural complexity increase.[3][6][7] This creates a molecule with a dual nature, where the hydrophobic character dominates, leading to poor interaction with water molecules.[6]

Q2: What are the immediate consequences of this poor solubility in my experiments?

A: Ignoring poor solubility can lead to significant and misleading experimental outcomes:

-

Inaccurate Potency Measurements: In biological assays, the compound may precipitate out of the aqueous buffer.[4] This means the actual concentration of the dissolved, active compound is much lower than intended, leading to an underestimation of its true potency (e.g., artificially high IC50 or EC50 values).[4]

-

Irreproducible Results: Precipitation can be inconsistent across different wells or experiments, causing high variability in your data.[4]

-

Logistical Failures: Precipitates can clog pipette tips and interfere with automated liquid handling systems, compromising the accuracy of your assays.[4]

-

Poor Bioavailability: In preclinical animal studies, what dissolves in the gastrointestinal tract gets absorbed. Poor aqueous solubility is a primary cause of low and erratic oral bioavailability, making it difficult to assess a compound's therapeutic potential.[8]

Section 2: Troubleshooting Guide - Chemical Modification Strategies

When formulation alone is insufficient, direct chemical modification of your lead compound is a powerful strategy.

Q3: I'm considering salt formation. How do I determine if it's a suitable strategy for my thiophene-2-carboxylate derivative?

A: Salt formation is often the most effective and common first step for ionizable molecules like carboxylic acids.[9][10][11] By reacting the acidic proton of the carboxylate group with a base, you form an ionic salt that is generally much more water-soluble than the neutral parent molecule.[12]

Causality: The resulting salt readily dissociates in water into charged ions, which are more easily solvated by polar water molecules compared to the neutral, less polar parent compound.

Key Considerations:

-

The pKa Rule: For a stable salt to form, the pKa of the base (your counter-ion) should be at least 3 units higher than the pKa of your carboxylic acid.[13] Since thiophene-2-carboxylic acid has a pKa around 3.5, you need a counter-ion from a base with a pKa greater than 6.5.[14]

-

Physicochemical Factors: The final solubility of the salt is a complex interplay of factors including the intrinsic solubility of the parent compound, pH, pKa, and the solubility product (Ksp) of the salt.[9][12]

-

Potential Pitfalls: Be aware of disproportionation , where the salt converts back to the less soluble free acid form in certain pH environments (like the stomach), and the common ion effect , where the presence of a common ion in the solution can suppress dissolution.[11]

Q4: My salt form isn't providing the solubility or stability I need. Should I consider a prodrug approach?

A: Yes, the prodrug approach is a viable next step, particularly if you also need to improve membrane permeability for better absorption. A prodrug is an inactive or less active derivative that is converted in vivo to the active parent drug through enzymatic or chemical cleavage.[15][16]

Causality: For a carboxylic acid, the most common strategy is to form an ester prodrug .[17][18] This masks the polar, charged carboxylate group with a more lipophilic ester group. This modification decreases water solubility but can significantly enhance the molecule's ability to cross lipid cell membranes. Once absorbed, esterase enzymes in the blood, liver, and other tissues cleave the ester, releasing the active carboxylic acid.[17][18]

Caption: Prodrug strategy for a carboxylic acid.

Q5: Can I directly modify the core structure of my derivative to enhance solubility?

A: Absolutely. This is a classic medicinal chemistry approach integrated into Structure-Activity Relationship (SAR) studies. The goal is to add polar functionality without diminishing the compound's desired biological activity.

Actionable Strategies:

-

Add Polar, Hydrogen-Bonding Groups: Introduce functional groups like alcohols (-OH), amines (-NH2), or methoxy groups (-OCH3) onto the thiophene ring or other accessible positions. These groups can participate in hydrogen bonding with water, improving solubility.[5]

-

Incorporate Flexible Polar Chains: Adding short, flexible chains like an ethylene glycol monomethyl ether can increase aqueous solubility.[5] These chains disrupt the crystal lattice packing that favors insolubility and introduce hydrophilicity.

Section 3: Troubleshooting Guide - Formulation-Based Approaches

These methods improve solubility without altering the chemical structure of your active pharmaceutical ingredient (API).

Q6: I need to avoid chemical modifications. How can solid dispersions improve the solubility of my compound?

A: Solid dispersion is a powerful and widely used technique where your poorly soluble drug is dispersed within a highly water-soluble, inert carrier matrix.[19][20][21]